Cas no 2320667-93-2 ((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone)

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 化学的及び物理的性質
名前と識別子
-
- 1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine
- (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone
- F6471-5585
- 2320667-93-2
- AKOS032692456
- (5-phenyl-1,2-oxazol-3-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone
-
- インチ: 1S/C17H17N5O2/c23-17(15-12-16(24-19-15)13-4-2-1-3-5-13)21-9-6-14(7-10-21)22-11-8-18-20-22/h1-5,8,11-12,14H,6-7,9-10H2
- InChIKey: SEJWVABHBMJOCB-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=C(C2C=CC=CC=2)ON=1)N1CCC(CC1)N1C=CN=N1
計算された属性
- せいみつぶんしりょう: 323.13822480g/mol
- どういたいしつりょう: 323.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 24
- 回転可能化学結合数: 3
- 複雑さ: 435
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6471-5585-10mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 10mg |
$79.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-25mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 25mg |
$109.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-2μmol |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 2μl |
$57.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-5mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 5mg |
$69.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-5μmol |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 5μl |
$63.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-20μmol |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 20μl |
$79.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-40mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 40mg |
$140.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-50mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 50mg |
$160.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-3mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 3mg |
$63.0 | 2023-05-13 | |
Life Chemicals | F6471-5585-20mg |
1-(5-phenyl-1,2-oxazole-3-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine |
2320667-93-2 | 90%+ | 20mg |
$99.0 | 2023-05-13 |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone 関連文献
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanoneに関する追加情報
Recent Advances in the Study of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS: 2320667-93-2)
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone (CAS: 2320667-93-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research briefing aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential as a drug candidate.
Recent studies have highlighted the compound's role as a potent modulator of specific biological targets, particularly in the context of neurological disorders and inflammatory diseases. The presence of both the triazole and isoxazole moieties in its structure contributes to its ability to interact with various enzymes and receptors, making it a promising scaffold for drug development. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding mechanisms and optimize its pharmacological properties.
One of the key findings from recent publications is the compound's efficacy in inhibiting certain kinases involved in inflammatory pathways. In vitro and in vivo studies have demonstrated its ability to reduce pro-inflammatory cytokine production, suggesting potential applications in treating conditions such as rheumatoid arthritis and neurodegenerative diseases. Additionally, its pharmacokinetic profile, including bioavailability and metabolic stability, has been investigated to assess its suitability for further clinical development.
Another area of interest is the compound's potential as a therapeutic agent for cancer. Preliminary data indicate that it may exhibit selective cytotoxicity against certain cancer cell lines, possibly through the modulation of cell cycle regulators or induction of apoptosis. However, further studies are required to fully understand its mechanisms of action and to evaluate its safety and efficacy in more complex biological systems.
In summary, (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone represents a promising candidate for drug development, with potential applications in inflammation and oncology. Ongoing research efforts are focused on optimizing its chemical structure, improving its therapeutic index, and exploring its interactions with other biological targets. The compound's versatility and unique pharmacophore make it a valuable subject for future investigations in the field of medicinal chemistry.
2320667-93-2 ((4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(5-phenylisoxazol-3-yl)methanone) 関連製品
- 1556216-04-6(1-(3,4-difluoro-2-methoxyphenyl)propan-2-one)
- 1565458-74-3(2-benzyl(cyano)aminoethan-1-ol)
- 1511336-44-9(1-(cyclopropylmethyl)cyclopentylmethanamine)
- 2172547-53-2(benzyl 4-({1H-imidazo4,5-bpyridin-2-yl}amino)piperidine-1-carboxylate)
- 324036-96-6(3-(adamantan-1-yl)-1-(E)-(2-hydroxyphenyl)methylideneaminourea)
- 2138535-79-0(5-bromo-N-(2-cyclopropylethyl)quinazolin-2-amine)
- 1187385-92-7(5-Bromo-2-propylaminopyrimidine)
- 2060058-40-2(4-(3-Fluorophenyl)oxane)
- 1361664-96-1(2'-(Chloromethyl)-3,4,5,3'-tetrachlorobiphenyl)
- 54810-28-5(2-chloro-N-(5-chloro-2-phenoxyphenyl)acetamide)




